molecular formula C18H22N4 B2550530 5-methyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900892-95-7

5-methyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2550530
CAS No.: 900892-95-7
M. Wt: 294.402
InChI Key: IXNOQZHEVULOKD-UHFFFAOYSA-N
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Description

5-Methyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative with a 5-methyl group, a 3-(4-methylphenyl) substituent, and a branched N-(2-methylpropyl) amine. Pyrazolo[1,5-a]pyrimidines are recognized for their antimycobacterial activity, primarily targeting Mycobacterium tuberculosis (M. tb) ATP synthase .

Properties

IUPAC Name

5-methyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4/c1-12(2)10-19-17-9-14(4)21-18-16(11-20-22(17)18)15-7-5-13(3)6-8-15/h5-9,11-12,19H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNOQZHEVULOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrazolo[1,5-a]Pyrimidine Formation

The foundational step involves constructing the pyrazolo[1,5-a]pyrimidine skeleton. A widely adopted method, adapted from pyrazolopyrimidine syntheses, employs 3-(4-methylphenyl)-1H-pyrazol-5-amine and ethyl acetoacetate under acid-catalyzed cyclocondensation (Table 1).

Table 1: Reaction Conditions for Pyrazolo[1,5-a]Pyrimidine Core Synthesis

Component Quantity Solvent Temperature Time Yield
3-(4-Methylphenyl)-1H-pyrazol-5-amine 58.0 mmol (9.8 g) Glacial acetic acid (20 mL) 120°C 1.5 h 70%
Ethyl acetoacetate 58.0 mmol (7.5 g) - - - -

The reaction proceeds via a Knoevenagel condensation followed by intramolecular cyclization, yielding 5-methyl-7-hydroxy-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine . Structural confirmation via ¹H NMR reveals characteristic peaks at δ 12.28 (s, 1H, NH), δ 8.45 (s, 1H, pyrimidine-H), and δ 2.41 (s, 3H, CH₃).

Chlorination at the 7-Position

The 7-hydroxy group is converted to a chloro substituent to enable nucleophilic amination. Treatment with phosphorus oxychloride (POCl₃) under reflux achieves this transformation (Table 2).

Table 2: Chlorination Optimization

Parameter Condition Yield
POCl₃ volume 15 mL per 10 mmol 85%
Temperature 110°C 4 h
Catalyst None -

The product, 7-chloro-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine , exhibits a downfield shift in ¹³C NMR (δ 154.2, C-Cl).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.32 (s, 1H, pyrimidine-H), δ 7.65 (d, J = 8.0 Hz, 2H, Ar-H), δ 7.28 (d, J = 8.0 Hz, 2H, Ar-H), δ 3.45 (t, J = 6.4 Hz, 2H, NCH₂), δ 2.51 (s, 3H, CH₃), δ 2.34 (s, 3H, Ar-CH₃), δ 1.85 (m, 1H, CH(CH₃)₂), δ 0.98 (d, J = 6.8 Hz, 6H, CH₃).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 160.1 (C-7), δ 152.4 (C-5), δ 139.8 (C-3), δ 137.2 (Ar-C), δ 129.5 (Ar-CH), δ 126.3 (Ar-CH), δ 105.4 (pyrimidine-C), δ 48.2 (NCH₂), δ 29.7 (CH(CH₃)₂), δ 21.4 (Ar-CH₃), δ 20.1 (CH₃).

Challenges and Optimization Opportunities

Yield Enhancement

  • Chlorination Efficiency: Substituting POCl₃ with PCl₅ or SOCl₂ may improve chloro-intermediate yields.
  • Amination Solvent: Replacing DMF with toluene or THF could mitigate side reactions, though reaction times may increase.

Chemical Reactions Analysis

Table 1: Core Synthetic Pathways

StepReactants/ConditionsProductYieldSource
1Aryl acetonitrile + DMF-DMA (120°C, 20 min)2-arylacrylonitrile85–93%
22-arylacrylonitrile + H₂NNH₂·HBr (120°C, 20 min)4-arylpyrazol-5-amine70–89%
34-arylpyrazol-5-amine + 1,1,3,3-tetramethoxypropane (120°C, 20 min)Pyrazolo[1,5-a]pyrimidine core62% (avg)
4Chlorination (POCl₃, tetramethylammonium chloride)7-chloro intermediate75–82%
5Amine substitution (2-methylpropylamine, DIPEA, DMF)Final product68–76%

Key observations:

  • Microwave irradiation reduces reaction times from hours to minutes while maintaining yields >60% .

  • The 7-chloro intermediate is critical for introducing the isobutylamine group .

Substitution and Cross-Coupling Reactions

The compound participates in regioselective substitutions due to electron-deficient pyrimidine ring positions:

Table 2: Documented Substitution Reactions

PositionReaction TypeConditionsProducts/ApplicationsSource
C6Nucleophilic aromatic substitutionK₂CO₃, DMF, 80°CAlkoxy/aryloxy derivatives (kinase inhibition)
C7-NHBuchwald-Hartwig aminationPd(dba)₂, XantphosPiperazine/pyrrolidine analogues (improved solubility)
C3/C5Suzuki-Miyaura couplingPd(PPh₃)₄, Na₂CO₃, dioxaneBiaryl derivatives (enhanced CDK2 inhibition)

Notable findings:

  • C6 substitutions with electron-withdrawing groups (e.g., -CN, -CF₃) enhance kinase binding affinity by 3–5× .

  • C7-amine modifications (e.g., cyclopropyl to pyrazole) alter metabolic stability without compromising potency .

Functional Group Transformations

The exocyclic amine and methyl groups enable further derivatization:

Table 3: Functional Group Reactivity

Functional GroupReactionReagents/ConditionsOutcomeSource
7-NH (isobutyl)AcylationAcetyl chloride, pyridineN-acetylated product (pro-drug design)
3-Me/5-PhOxidationKMnO₄, H₂O, 60°CCarboxylic acid (improved water solubility)
Pyrimidine ringReductionH₂, Pd/C, EtOHDihydropyrazolopyrimidine (inactive metabolite)

Mechanistic insights:

  • Acylation at C7-NH improves bioavailability but requires steric consideration due to the isobutyl group .

  • Ring reduction abolishes kinase inhibition, confirming the aromatic core’s role in target binding .

Mechanistic and Kinetic Studies

Reaction kinetics and DFT calculations reveal:

  • Chlorination (Step 4) : Follows second-order kinetics (k = 0.18 L·mol⁻¹·min⁻¹) with POCl₃ acting as both reagent and solvent .

  • Amine substitution (Step 5) : Proceeds via an S<sub>N</sub>Ar mechanism, with DIPEA critical for deprotonation .

  • Suzuki coupling : Electron-rich aryl boronic acids achieve >90% conversion under microwave conditions .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-methyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine is C14H18N4C_{14}H_{18}N_{4}, with a molecular weight of approximately 246.32 g/mol. The compound features a pyrazolo-pyrimidine core structure, which is significant in influencing its biological activities.

Anticancer Properties

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. These compounds can inhibit various cancer cell lines by targeting specific enzymes involved in cancer progression.

CompoundCancer TypeIC50 (µM)Reference
This compoundA549 (Lung)15.0
This compoundMCF-7 (Breast)10.0

Case studies have shown that this compound induces apoptosis in cancer cells through mitochondrial pathways, suggesting its potential as a therapeutic agent against lung and breast cancers.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. It has shown activity against several key enzymes involved in cellular processes.

EnzymeInhibition TypeIC50 (µM)Reference
Cyclin-dependent kinase 2 (CDK2)Competitive Inhibition12.0
Dihydroorotate dehydrogenase (DHODH)Moderate Inhibition20.0

These findings indicate that the compound may serve as a lead structure for developing new inhibitors targeting these enzymes.

Treatment of Mycobacterial Infections

Recent studies have explored the use of pyrazolo[1,5-a]pyrimidines as inhibitors of mycobacterial ATP synthase. This suggests that compounds like this compound could be effective against tuberculosis and other mycobacterial infections by disrupting ATP synthesis.

Neurological Disorders

The structural similarity of pyrazolo[1,5-a]pyrimidines to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The modulation of kinase activity could play a role in neuroprotection.

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of pyrazolo[1,5-a]pyrimidines, it was found that derivatives could significantly inhibit cell proliferation in A549 lung cancer cells through apoptosis induction mechanisms involving mitochondrial pathways .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound revealed promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on Antimycobacterial Activity

Pyrazolo[1,5-a]pyrimidines with 3-(4-fluorophenyl) and 5-aryl/alkyl groups exhibit superior M. tb inhibition. For example:

  • Compound 33 (3-(4-fluorophenyl)-5-(p-tolyl)-N-(pyridin-2-ylmethyl)) demonstrates MIC values <0.1 µM against M. tb, attributed to the electron-withdrawing 4-fluoro group enhancing target binding .
  • In contrast, the target compound ’s 3-(4-methylphenyl) group, an electron-donating substituent, may reduce potency but improve metabolic stability .

N-Substituent Impact :

  • N-(Pyridin-2-ylmethyl) derivatives (e.g., Compounds 32–35) show strong activity but risk hERG inhibition due to basic nitrogen atoms .

Core Structure Modifications

Triazolopyrimidine analogs (e.g., Compound 21 , ) replace the pyrazolo core with a triazolo[1,5-a]pyrimidine system. These compounds display potent antimalarial activity (IC₅₀ <50 nM against Plasmodium falciparum) but lack antimycobacterial data, highlighting core-dependent target specificity .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Derivatives with N-alkyl groups (e.g., 2-methylpropyl) exhibit improved microsomal stability compared to arylalkyl amines (e.g., pyridin-2-ylmethyl) .
  • Electron-Withdrawing Groups : Compounds like 5-chloro-N-(4-(methylsulfonyl)phenyl) () show increased solubility due to the sulfonyl group but may suffer from reduced bioavailability .

Key Comparative Data

Structure–Activity Relationship (SAR) Trends

  • 3-Position : Electron-withdrawing groups (e.g., 4-fluoro) enhance target binding but may increase toxicity. The 4-methyl group in the target compound offers metabolic stability at the cost of reduced potency .
  • 5-Position : Methyl or small alkyl groups balance steric effects and synthetic feasibility. Larger substituents (e.g., p-tolyl in Compound 33) improve potency but complicate synthesis .
  • N-Substituent : Branched alkyl chains (e.g., 2-methylpropyl) mitigate hERG risks associated with aromatic amines (e.g., pyridin-2-ylmethyl) .

Biological Activity

5-methyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are recognized for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine core, which is significant in medicinal chemistry due to its structural versatility and potential for biological activity. The presence of substituents such as the methyl and phenyl groups enhances its pharmacological properties.

Molecular Formula: C15_{15}H20_{20}N4_{4}

Molecular Weight: 272.35 g/mol

Pyrazolo[1,5-a]pyrimidines exhibit various mechanisms of action that contribute to their biological effects. Some key mechanisms include:

  • Enzyme Inhibition: Many pyrazolo[1,5-a]pyrimidines act as inhibitors of specific enzymes involved in cancer progression and inflammation. For instance, they may inhibit cyclooxygenase (COX) enzymes or other kinases that play critical roles in cellular signaling pathways .
  • Anticancer Activity: Research indicates that compounds in this class can induce apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of apoptotic markers .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For example:

  • Cell Line Studies: In vitro studies demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. It induces apoptosis by activating caspases and altering mitochondrial membrane potential .
  • Mechanistic Insights: The compound has been shown to interfere with the MYC oncogene's transcriptional regulation, leading to reduced tumor growth in preclinical models .

Enzymatic Inhibition

The compound also exhibits inhibitory activity against several enzymes:

  • Cyclooxygenase (COX) Inhibition: It has been reported to selectively inhibit COX-2, which is implicated in inflammatory processes and cancer .
  • Kinase Inhibition: The compound's structure allows it to act as a selective inhibitor for various kinases involved in tumorigenesis .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Cancer Cell Lines: A study involving multiple cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 values ranging from 10 to 30 µM across different cell lines) .
  • In Vivo Efficacy: Animal model studies indicated that the compound significantly reduced tumor size compared to control groups, with minimal side effects observed at therapeutic doses .

Q & A

Q. What are the optimized synthetic routes for 5-methyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of pyrazolo[1,5-a]pyrimidine precursors followed by functionalization. Key steps include:

  • Core cyclization : Using precursors like aminopyrimidines under reflux with catalysts (e.g., Pd-based) in solvents like DMF or toluene.
  • Substituent attachment : Alkylation or nucleophilic substitution at position 7, requiring controlled temperatures (60–120°C) and anhydrous conditions to avoid side reactions .
  • Yield optimization : Catalysts (e.g., K₂CO₃), solvent polarity (e.g., THF for solubility), and stoichiometric ratios (e.g., 1:1.2 for amine coupling) are critical. Reported yields range from 48–78% for analogous compounds .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • 1H/13C NMR : Confirm regiochemistry of substituents (e.g., methyl groups at positions 5 and 3) and amine proton environments (δ 2.2–3.5 ppm for alkylamines) .
  • HRMS : Validate molecular weight (e.g., m/z 350–406 for related derivatives) .
  • HPLC-PDA : Assess purity (>95% for biological assays) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How do structural modifications at the pyrimidine core influence kinase inhibition selectivity (e.g., CDK2 vs. IRAK4)?

  • Substituent effects : Trifluoromethyl or bromo groups at position 2 enhance CDK2 binding via hydrophobic interactions, while bulky aryl groups (e.g., 4-methylphenyl) may sterically hinder IRAK4 binding .
  • SAR studies : Analogues with N-(pyridinylmethyl) substitutions show 10–100× selectivity for CDK9 over IRAK4 due to hydrogen bonding with kinase hinge regions .
  • Contradictions : Some derivatives with similar substituents exhibit divergent selectivity profiles, necessitating molecular docking or mutagenesis studies to resolve .

Q. What methodologies resolve contradictions in biological activity data (e.g., cytotoxicity vs. enzyme inhibition)?

  • Dose-response assays : Use IC₅₀ values (e.g., 0.1–10 µM for CDK inhibition) alongside MTT assays (e.g., IC₅₀ > 20 µM for cytotoxicity) to differentiate on-target effects from general toxicity .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify secondary targets (e.g., GATA3) that may explain discrepancies .
  • Metabolic stability : Assess hepatic microsomal stability (e.g., t₁/₂ > 60 min in human liver microsomes) to rule out metabolite interference .

Q. How can in vitro anticancer activity be evaluated, and what models validate mechanism of action?

  • Cell line panels : Test against NCI-60 cancer lines (e.g., MDA-MB-231 for breast cancer) with GI₅₀ < 5 µM indicating potency .
  • Mechanistic assays :
  • Apoptosis : Flow cytometry for Annexin V/PI staining.
  • Cell cycle arrest : Western blotting for p21/p27 upregulation in G1 phase .
  • Target engagement : NanoBRET assays to quantify CDK2 inhibition in live cells .

Q. What strategies improve pharmacokinetic properties (e.g., bioavailability, brain penetration)?

  • Lipophilicity optimization : LogP values of 2–4 (calculated via ChemDraw) enhance blood-brain barrier permeability for neuro-oncology applications .
  • Prodrug design : Esterification of amine groups (e.g., morpholine prodrugs) improves solubility and oral bioavailability .
  • PK/PD modeling : Use rodent studies to correlate plasma exposure (AUC > 500 ng·h/mL) with tumor growth inhibition .

Methodological Tables

Q. Table 1. Comparative Kinase Inhibition Profiles of Analogues

Substituent PositionCDK2 IC₅₀ (µM)IRAK4 IC₅₀ (µM)Selectivity RatioReference
3-(4-Methylphenyl)0.128.570.8
3-Bromo0.0912.3136.7
5-Trifluoromethyl0.151.28.0

Q. Table 2. Synthetic Yields Under Varied Conditions

SolventCatalystTemperature (°C)Yield (%)Purity (%)
THFK₂CO₃806598
DMFPd(OAc)₂1207895
TolueneNone1004890

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